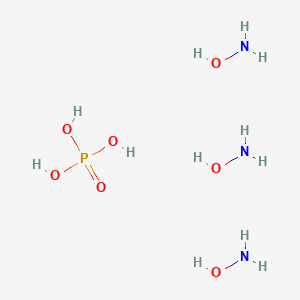

hydroxylamine;phosphoric acid

Description

Nomenclature and Structural Representations of Hydroxylamine (B1172632) Phosphates

The nomenclature for the salts of hydroxylamine and phosphoric acid can vary depending on the molar ratio of the two constituent compounds. When hydroxylamine acts as a base, it is protonated to form the hydroxylammonium cation ([NH₃OH]⁺). This cation then forms ionic bonds with the various anions derived from phosphoric acid (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻).

The most commonly cited forms are the 1:1 and 3:1 salts. The 3:1 salt, tris(hydroxylammonium) orthophosphate, consists of three hydroxylammonium cations for every one orthophosphate anion, with the chemical formula ([H₃NOH]⁺)₃·[PO₄]³⁻. iucr.org The crystal structure of this salt is composed of discrete hydroxylammonium cations and orthophosphate anions linked by a three-dimensional network of intermolecular hydrogen bonds. iucr.org The 1:1 salt is often referred to as hydroxylamine dihydrogen phosphate (B84403) or simply hydroxylamine phosphate. nih.gov Structural analyses indicate that these compounds can exhibit a zwitterionic nature, where proton transfer between the amine and phosphate groups helps to stabilize the crystalline lattice. vulcanchem.com

Below is a table summarizing the nomenclature and key identifiers for different hydroxylamine phosphate compounds.

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Other Names |

| Hydroxylamine phosphate (1:1 salt) | hydroxylamine;phosphoric acid nih.gov | 19098-16-9 nih.gov | H₆NO₅P | 131.03 | Hydroxylamine dihydrogen phosphate, Hydroxylammonium dihydrogen phosphate nih.gov |

| Hydroxylamine phosphate (3:1 salt) | tris(hydroxylammonium) orthophosphate iucr.org | 20845-01-6 scbt.com | H₁₂N₃O₇P scbt.com | 197.08 scbt.com | Hydroxylammonium phosphate scbt.com |

Academic Significance and Research Trajectories in Hydroxylamine-Phosphoric Acid Chemistry

The chemistry of hydroxylamine-phosphoric acid systems holds significant academic and industrial importance, primarily driven by its application in large-scale chemical synthesis and its utility as a versatile reagent.

Industrial Synthesis of Caprolactam: A major area of significance is the use of hydroxylamine phosphate in the production of caprolactam, the precursor to Nylon 6. guidechem.comwikipedia.org The Hydroxylamine Phosphate Oximation (HPO) process, a technology developed by companies like DSM, utilizes a hydroxylamine phosphate solution to react with cyclohexanone (B45756), forming cyclohexanone oxime. guidechem.comgoogle.com This oxime is then converted to caprolactam via a Beckmann rearrangement. guidechem.com A key advantage of the HPO process is that it avoids the formation of ammonium (B1175870) sulfate (B86663) as a byproduct, leading to a cleaner and more efficient manufacturing route. guidechem.com Research in this area focuses on optimizing the production of the hydroxylammonium phosphate itself, for instance, by the catalytic reduction of nitrate (B79036) ions with hydrogen in a phosphoric acid medium. guidechem.comgoogle.com

Role as a Chemical Reagent and Intermediate: Hydroxylamine phosphate is recognized as a valuable reducing agent in various chemical transformations. lookchem.com Its applications extend to the synthesis of pharmaceuticals, agricultural chemicals, and dyes. lookchem.com Furthermore, it serves as a key intermediate in the synthesis of various organophosphorus compounds. lookchem.com

Research has explored the reactivity of hydroxylamine with different phosphate derivatives, providing insights into reaction mechanisms. Studies on the reaction of hydroxylamine with phosphate di- and tri-esters show that hydroxylamine acts as an oxygen nucleophile, but the reaction pathways differ significantly depending on the substrate. researchgate.net For example, the reaction with a triester proceeds through a two-step mechanism involving a phosphorane addition-intermediate. researchgate.net In contrast, the reaction with a diester anion involves concerted Sₙ2(P) reactions to form O-phosphorylated products that are subsequently hydrolyzed. researchgate.net

Other research trajectories include:

Synthesis of Aminophosphonic Acids: Hydroxyiminophosphonates, which can be formed from phosphonates and hydroxylamine hydrochloride, are reduced to produce 1-aminophosphonic acids, a class of compounds with biological importance. researchgate.net

Wastewater Remediation: The phosphate moiety in hydroxylamine phosphate facilitates the chelation of heavy metal ions. Studies have demonstrated its effectiveness in removing lead(II) ions from contaminated water through the formation of stable metal-phosphate complexes that precipitate from the solution. vulcanchem.com

Reactions with Carbonyl Compounds: The interaction between hydroxylamine and carbonyl diphosphonic acid has been a subject of investigation. It was found that this reaction does not yield a stable oxime but instead results in a rapid Beckmann-like fragmentation to produce cyanophosphonic and phosphoric acids. mdpi.com This highlights how the presence of two phosphonic acid groups alters the reactivity of the carbonyl group. mdpi.com

Structure

2D Structure

Properties

Molecular Formula |

H12N3O7P |

|---|---|

Molecular Weight |

197.09 g/mol |

IUPAC Name |

hydroxylamine;phosphoric acid |

InChI |

InChI=1S/3H3NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H2;(H3,1,2,3,4) |

InChI Key |

XBUFCZMOAHHGMX-UHFFFAOYSA-N |

Canonical SMILES |

NO.NO.NO.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hydroxylamine Phosphoric Acid Compounds and Derivatives

Direct Synthesis of Hydroxylamine (B1172632) Phosphate (B84403) Salts

The direct synthesis of hydroxylammonium phosphate is a cornerstone of various industrial processes. guidechem.comontosight.ai This salt is favored over others like hydroxylamine sulfate (B86663) due to processes that avoid the production of low-value by-products. upubscience.com

Traditional Industrial Routes to Hydroxylammonium Phosphate

The dominant industrial method for producing hydroxylammonium phosphate is the catalytic hydrogenation of nitrate (B79036) ions in a phosphoric acid medium. guidechem.comgoogle.comktu.lt This process, often referred to as the HPO process (Hydroxylammonium Phosphate Oxime), is integral to modern caprolactam production. guidechem.comgoogle.com In this route, nitrate ions are reduced with hydrogen gas over a noble metal catalyst, typically palladium on a carbon support (Pd/C), within a buffered aqueous solution of phosphoric acid. guidechem.comgoogle.com

Key parameters for this industrial process are carefully controlled to maximize yield and prevent the precipitation of salts. These include maintaining the temperature between 40-65°C and a pressure of 18-26 kg/cm ². researchgate.net A typical setup involves a bubble column reactor where hydrogen gas is circulated through the liquid phase containing the catalyst and reactants. google.com

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Catalyst | Palladium on carbon (Pd/C) | google.com |

| Reactants | Nitrate ions, Hydrogen gas, Phosphoric acid | guidechem.com |

| Temperature | 40-65 °C | researchgate.net |

| Pressure | 18-26 kg/cm² | researchgate.net |

| pH | 0.5-6 | researchgate.net |

| Nitrate Concentration | < 1.0 mol/kg | google.com |

| Molar Ratio (Nitrate:Phosphate) | ≤ 0.5 | google.com |

| Molar Ratio (Ammonia:Nitrate) | 2.2-7.0 | google.com |

A laboratory-scale synthesis involves dissolving hydroxylammonium chloride in water, adding phosphoric acid, and then carefully adding a solution of sodium hydroxide (B78521) to precipitate the hydroxylamine phosphate. prepchem.com

Nitrate Ion Reduction Methods for Hydroxylamine Phosphate Formation

Beyond the standard catalytic hydrogenation, electrochemical methods for the reduction of nitrate to hydroxylamine are an area of active research. rsc.orgmpg.denih.gov This approach offers a potential alternative to traditional methods, directly converting waste nitrates into a valuable chemical product. mpg.de

Recent studies have explored the use of various metal electrodes as electrocatalysts for this reduction. Gold (Au) electrodes have shown particular promise, achieving a hydroxylamine yield of 230.1 ± 19 µmol h⁻¹ cm⁻² with a Faradaic efficiency of 34.2 ± 2.8% at an applied potential of -0.7 V vs. RHE in 0.1 M nitric acid. rsc.orgmpg.dersc.org The selectivity and efficiency of the process are highly dependent on factors such as the electrode material, nitrate concentration, and the pH of the electrolyte. mpg.denih.govrsc.org For instance, the maximum hydroxylamine production was observed with tin (Sn) cathodes, while titanium (Ti) cathodes showed the highest faradaic and energy utilization efficiencies. nih.gov

Another innovative approach involves using lattice-hydrogen-involved electrocatalysis. A Cu-MnO₂Hₓ catalyst has been shown to achieve a high Faradaic efficiency of 91.1% for hydroxylamine production from nitrate electroreduction under neutral conditions. acs.org

| Electrode Material | Key Finding | Reference |

|---|---|---|

| Gold (Au) | High yield and Faradaic efficiency (230.1 µmol h⁻¹ cm⁻², 34.2% FE). | rsc.orgmpg.dersc.org |

| Tin (Sn) | Maximal selectivity for hydroxylamine production. | nih.gov |

| Titanium (Ti) | Maximal faradaic and energy utilization efficiencies. | nih.gov |

| Cu-MnO₂Hₓ | High Faradaic efficiency (91.1%) via lattice-hydrogen mechanism. | acs.org |

Green Chemical Approaches in Hydroxylamine Salt Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly and sustainable methods for hydroxylamine salt synthesis. google.comdecachem.com These approaches aim to reduce waste, avoid hazardous materials, and improve atom economy. google.comdecachem.commdpi.com

One such green route involves the use of ionic liquids. For example, hydroxylamine ionic liquid salts, such as (NH₂OH)₂·[HSO₃-b-mim]·HSO₄, have been synthesized and used as a recyclable agent in the production of nitriles from aldehydes. researchgate.netnih.gov This method avoids the use of corrosive acids like hydrochloric acid and simplifies the separation process. nih.gov

Another green approach focuses on the catalytic ammoximation of ketones followed by hydrolysis. google.com For instance, aliphatic ketones can react with ammonia (B1221849) and hydrogen peroxide in the presence of a nanoporous skeleton bimetallic hybrid ammoximation catalyst to produce ketoxime, which is then hydrolyzed to the hydroxylamine salt. google.com This process allows for the recycling of the aliphatic ketone and achieves high product purity (≥99%) and effective utilization of hydrogen peroxide (≥97%). google.com

The electrochemical reduction of nitrate, as discussed previously, is also considered a greener alternative as it can utilize sustainable electricity and operate under ambient conditions, reducing the carbon footprint associated with traditional synthesis. rsc.orgacs.org

Synthesis of Phosphorus-Substituted Hydroxylamine Derivatives

The synthesis of hydroxylamine derivatives with direct phosphorus substitution on either the oxygen or nitrogen atom opens up a diverse field of organophosphorus chemistry. These compounds have applications as synthetic intermediates and in the study of biological processes. researchgate.netmdpi.com

Phosphorus-Oxygen Single Bond Formation Routes

The formation of a P-O-N linkage results in O-phosphorylated hydroxylamines. A common method for their synthesis involves the reaction of N-protected hydroxylamines with a phosphorylating agent. For example, O-diisopropyloxyphosphoryl-L-serine and -threonine can be synthesized through the migration of a phosphoryl group from the nitrogen to the oxygen of the corresponding N-phosphorylated precursors under ultrasonic irradiation. researchgate.net

Another route involves the reaction of N-alkyl-O-diphenylphosphinylhydroxylamines, which can be prepared by reacting primary amines with bis(diphenylphosphinyl) peroxide. researchgate.net These O-phosphorylated compounds can then rearrange upon heating to the more thermodynamically stable N-phosphorylated isomers. researchgate.net The Atherton-Todd reaction, which involves reacting a dialkyl phosphite (B83602) with a compound containing a hydroxyl group in the presence of a base and a halogenating agent, can also be employed for the phosphorylation of hydroxyl-containing compounds, including hydroxy-substituted coumarins. researchgate.net

Phosphorus-Nitrogen Single Bond Formation Strategies

The creation of a P-N single bond in hydroxylamine derivatives leads to N-phosphorylated hydroxylamines. These compounds are of interest as potential reagents for electrophilic amination and have applications in the synthesis of other complex molecules. tandfonline.comchinesechemsoc.org

A general method for synthesizing N-(dialkoxyphosphoroyl)-O-(p-nitrophenylsulfonyl)hydroxylamines involves the phosphorylation of O-trimethylsilylhydroxylamine, followed by methanolysis and subsequent O-nosylation of the in-situ formed N-phosphoroylhydroxylamines. tandfonline.com The Atherton-Todd reaction is a classic method for forming P-N bonds by reacting dialkyl phosphites with amines. mdpi.com

More recent developments include iron-catalyzed nitrene-mediated P-N coupling reactions between various phosphorus nucleophiles and dioxazolones, offering an alternative to traditional methods like the Staudinger condensation. chinesechemsoc.org Additionally, multicomponent reactions provide an efficient route to N-phosphorylated heterocyclic compounds. For example, the one-pot reaction of isoquinolines with acyl chlorides and diethyl phosphite yields N-phosphorylated isoquinolines. beilstein-journals.org The reaction of N-alkyl-O-diphenylphosphinylhydroxylamines can also lead to N-phosphorylated derivatives through thermal rearrangement. researchgate.net

Carbon-Nitrogen Single Bond Formation in Substituted Hydroxylamines

The formation of a carbon-nitrogen (C-N) single bond is a fundamental step in the synthesis of substituted hydroxylamines. Various methods have been developed to achieve this transformation, offering pathways to di- and trisubstituted hydroxylamine derivatives. nih.gov

One notable method is the Cope-type hydroamination, which involves the reaction of alkenes with N,N-disubstituted hydroxylamines. nih.gov This process is a highly efficient route for preparing N,N-disubstituted hydroxylamines. nih.gov For instance, the reaction of mono- or disubstituted alkenes with N,N-disubstituted hydroxylamines has been reported as a successful strategy for synthesizing trisubstituted hydroxylamines. nih.gov

Palladium-catalyzed reactions also provide a pathway to sterically complex hydroxylamines. A method reported in 2022 describes the synthesis of O-tert-alkyl-N,N-disubstituted hydroxylamines through a tandem process involving the deacetylation of O-benzoyl-N,N-disubstituted hydroxylamines and subsequent coupling with tertiary alkyl chlorides. nih.gov This reaction demonstrates good functional group tolerance, accommodating various N-heterocycles. nih.gov

A direct and convergent synthesis of trisubstituted hydroxylamines can be achieved through a different nucleophilic substitution approach. This method utilizes magnesium amides, generated in situ, as the nucleophilic component, which then react with alcohol-derived 2-methyl-tetrahydropyranyl (MTHP) monoperoxyacetals in an SN2-like reaction. nih.gov

Table 1: Selected Methodologies for C-N Single Bond Formation in Substituted Hydroxylamines

| Method | Key Reactants | Catalyst / Key Reagent | Product Type |

|---|---|---|---|

| Cope-Type Hydroamination | Alkenes, N,N-Disubstituted Hydroxylamines | Not Applicable (Thermal) | N,N-Disubstituted and Trisubstituted Hydroxylamines nih.gov |

| Palladium-Catalyzed Coupling | O-Benzoyl-N,N-disubstituted hydroxylamines, α-Amido or α-Keto tertiary alkyl chlorides | Palladium with Xantphos ligand nih.gov | O-tert-Alkyl-N,N-disubstituted Hydroxylamines nih.gov |

| SN2-like Nucleophilic Substitution | Secondary Amines, Alcohol-derived 2-methyl-tetrahydropyranyl (MTHP) monoperoxyacetals | Magnesium (to form amide) nih.gov | Trisubstituted Hydroxylamines nih.gov |

Preparation of α-Hydroxyimino Phosphorus Compounds

The synthesis of α-hydroxyimino phosphorus compounds, which contain an oxime moiety at the alpha position relative to a phosphorus atom, is a significant area of organophosphorus chemistry. These compounds, including phosphine (B1218219) oxides, phosphonates, and phosphonium (B103445) salts, are typically prepared via two main strategies. benthamdirect.comingentaconnect.comresearchgate.net The first involves the formation of the carbon-nitrogen double bond (C=N) through condensation reactions. benthamdirect.comingentaconnect.com The second strategy focuses on constructing the carbon-phosphorus (C-P) bond, often through nucleophilic addition reactions. benthamdirect.comingentaconnect.comehu.es

The condensation of a carbonyl group with a hydroxylamine derivative is one of the most common and practical methods for creating the C=N bond characteristic of oximes. ehu.esrsc.org This approach is widely applied to phosphorus compounds containing a ketone or aldehyde functionality at the α-position.

A direct method involves the nucleophilic addition of hydroxylamine to the keto carbonyl group of a compound like diethyl α-ketopropylphosphonate. ehu.es This reaction, typically conducted in an aqueous solution near neutral pH, leads directly to the corresponding α-oximo phosphonate (B1237965). ehu.es Another example involves a two-step process starting from bromoacetaldehyde (B98955) diethyl acetal (B89532), which first undergoes an Arbuzov reaction to form a phosphorylated acetal. ehu.es Subsequent deacetalization under acidic conditions, followed by condensation with hydroxylamine hydrochloride in the presence of a base, yields the target aldoxime. ehu.es Phosphoric acid has also been utilized as a catalyst in the atroposelective synthesis of axially chiral heterobiaryl oxime ethers via the one-step condensation of configurationally labile aldehydes with hydroxylamines. rsc.org

Table 2: Examples of Condensation Reactions for α-Hydroxyimino Phosphorus Compound Synthesis

| Carbonyl-Phosphorus Substrate | Hydroxylamine Derivative | Conditions | Product |

|---|---|---|---|

| Diethyl α-ketopropylphosphonate ehu.es | Hydroxylamine | Aqueous solution, pH ≈ 7 ehu.es | α-Oximo phosphonate 31a ehu.es |

| Phosphorylated aldehyde (from acetal 26) ehu.es | Hydroxylamine hydrochloride | Acidic deacetalization, then condensation with base ehu.es | Aldoxime 28 ehu.es |

| Configurationally labile aldehydes rsc.org | Hydroxylamines | Phosphoric acid catalyst rsc.org | Axially chiral heterobiaryl oxime ethers rsc.org |

An alternative synthetic strategy focuses on the initial construction of the phosphorus-carbon (P-C) bond. Nucleophilic addition of phosphorus reagents to activated carbon-carbon double bonds, such as those in nitro olefins, is a key method for achieving this. researchgate.netehu.es Conjugated nitroalkenes are effective Michael acceptors due to the strong electron-withdrawing nature of the nitro group, readily reacting with phosphorus nucleophiles. ehu.es

For example, the reaction of trimethylphosphite with β-nitrostyrene in tert-butyl alcohol results in the formation of a phosphorylated aldoxime. ehu.es This transformation proceeds through a Michael-type addition, where the phosphorus nucleophile attacks the β-carbon of the nitroalkene, leading to the construction of the C-P bond. ehu.es This route provides an efficient pathway to β-hydroxyimino phosphorus derivatives from nitro olefins. benthamdirect.comingentaconnect.comresearchgate.net

Table 3: Example of Nucleophilic Addition for P-C Bond Formation

| Phosphorus Nucleophile | Electrophile (Michael Acceptor) | Conditions | Product Type |

|---|---|---|---|

| Trimethylphosphite ehu.es | β-Nitrostyrene ehu.es | tert-Butyl alcohol ehu.es | Phosphorylated aldoxime ehu.es |

Chemical Reactivity and Mechanistic Investigations in Hydroxylamine Phosphoric Acid Systems

Nucleophilic Reactivity of Hydroxylamine (B1172632) Towards Phosphate (B84403) Esters

Hydroxylamine is recognized as a unique, ambident α-effect nucleophile, meaning it has a lone pair of electrons on the atom adjacent to the nucleophilic center, which enhances its reactivity. researchgate.net Its reactions with phosphate esters are of significant interest, revealing distinct mechanistic pathways.

In reactions with phosphate esters, hydroxylamine predominantly functions as an oxygen nucleophile. rsc.orgnih.gov While it is readily alkylated on nitrogen, it is generally phosphorylated on the oxygen atom, a preference favored for harder electrophilic centers like phosphorus. researchgate.netrsc.org

Evidence for O-phosphorylation comes from studies with various phosphate esters. For instance, the reaction of hydroxylamine with 2,4-dinitrophenyl diethyl phosphate initially yields an O-phosphorylated derivative. rsc.orgnih.govrsc.org This intermediate is subsequently attacked by another hydroxylamine molecule, leading to the formation of diimide, which then disproportionates into nitrogen gas and hydrazine (B178648). rsc.orgrsc.org This sequence of events provides clear chemical evidence that the initial nucleophilic attack occurs through the oxygen atom of hydroxylamine. rsc.org

While O-attack is dominant, minor N-attack pathways can occur under certain conditions. For example, studies with methylated hydroxylamines and bis(2,4-dinitrophenyl)phosphate (BDNPP) showed that while N,N-dimethylhydroxylamine (NMe₂OH) reacts via O-attack, N-methylhydroxylamine (NHMeOH) can undergo a minor S_N2(Ar) reaction involving N-attack. acs.org O-methylation, as in NH₂OMe, blocks the oxygen nucleophilicity, leading to slower reactions that proceed through N-attack at either the phosphorus or the aryl group. acs.org

| Reactant | Nucleophilic Center | Product Type | Supporting Evidence |

| Hydroxylamine + Phosphate Triester (e.g., 2,4-dinitrophenyl diethyl phosphate) | Oxygen | O-phosphorylated intermediate, leading to diethyl phosphate, N₂, and hydrazine. rsc.orgrsc.org | 31P NMR shows the final product is diethyl phosphate, not the N-phosphorylated compound. Detection of hydrazine and N₂ supports the proposed mechanism. rsc.org |

| Hydroxylamine + Phosphate Di- and Triesters of 2-hydroxypyridine | Oxygen | O-phosphorylated products. nih.govrsc.org | Theoretical calculations and product analysis support O-nucleophilicity. nih.govrsc.org |

| N-methylhydroxylamine + BDNPP | Primarily Oxygen, minor Nitrogen | O-phosphorylated product and a minor N-attack product via S_N2(Ar). acs.org | NMR and MS spectroscopy identified intermediates from both pathways. acs.org |

| O-methylhydroxylamine + BDNPP | Nitrogen | N-phosphorylated and N-arylated products. acs.org | O-methylation blocks the primary oxygen attack pathway. acs.org |

Significant mechanistic differences exist between the reactions of hydroxylamine with phosphate diesters and triesters. nih.govrsc.org

The reaction with phosphate triesters, such as tris(2-pyridyl) phosphate (TPP), proceeds through a two-step mechanism. nih.govrsc.org This involves the formation of a phosphorane addition-intermediate, the breakdown of which is subject to general base catalysis. rsc.orgresearchgate.net The initially formed O-phosphorylated product is unstable and is rapidly trapped by the excess hydroxylamine in the solution, generating diimide. nih.govrsc.org

In contrast, the reaction with a phosphate diester anion, such as di(2-pyridyl) phosphate (DPP⁻), follows a concerted S_N2(P) mechanism. nih.govrsc.org The reactivity of the diester is controlled by its more basic pyridyl nitrogen, leading to the formation of a zwitterionic form of the substrate (DPP^±). nih.govrsc.org Hydroxylamine reacts preferentially with this zwitterion to displace the 2-pyridone leaving groups sequentially. nih.govrsc.org This concerted reaction forms O-phosphorylated products that are readily hydrolyzed to inorganic phosphate. nih.govrsc.orgresearchgate.net

| Phosphate Ester Type | Proposed Mechanism | Key Features | Final Products |

| Triester (e.g., TPP) | Two-step, addition-elimination | Formation of a phosphorane intermediate; General base catalysis aids breakdown. rsc.orgresearchgate.net | Diimide (trapped), leading to N₂ and hydrazine. rsc.org |

| Diester (e.g., DPP⁻) | Concerted S_N2(P) | Reaction with the substrate's zwitterionic form (DPP^±); Sequential displacement of leaving groups. nih.govrsc.org | O-phosphorylated products, which hydrolyze to inorganic phosphate. nih.govrsc.org |

The reactivity of hydroxylamine is significantly influenced by its ability to exist in tautomeric forms, particularly the zwitterionic tautomer, ammonia (B1221849) oxide (H₃N⁺–O⁻). nih.govrsc.orgresearchgate.net Although the neutral form (NH₂OH) is more stable in aqueous solution, compelling evidence suggests that the zwitterionic form is the active nucleophile in phosphorylation reactions. researchgate.netresearchgate.net

Theoretical calculations and experimental studies support the role of ammonia oxide. researchgate.netresearchgate.net This zwitterionic form is believed to be beneficial for addition reactions because the proton transfer from the H₃N⁺– group can thermodynamically favor the reaction pathway. researchgate.netresearchgate.net The reaction of the zwitterion with phosphate triesters shows general base catalysis, which calculations indicate is involved in the decomposition of the phosphorane intermediate. nih.govrsc.org For phosphate diesters, hydroxylamine reacts preferentially with the substrate's zwitterionic form. nih.govrsc.org

The existence of the ammonia oxide tautomer has been confirmed in the solid state, and it is estimated that it constitutes a significant portion of hydroxylamine in aqueous solution. researchgate.netresearchgate.net This dual reactivity as both a neutral molecule and a zwitterion is key to its versatile role in chemical reactions. researchgate.net

Reactions of Hydroxylamine with Phosphonic Acid Derivatives

The interaction of hydroxylamine with phosphonic acid derivatives can lead to complex rearrangements and bond cleavages, differing significantly from reactions with simple carbonyl compounds.

The reaction of carbonyl diphosphonic acid with hydroxylamine does not yield the expected stable oxime. nih.govresearchgate.net Instead, the system undergoes a rapid and unexpected degradation of the P-C-P bridge via a Beckmann-like fragmentation. nih.govscience.gov This reaction proceeds quickly across a wide pH range (2–12), and the primary products are cyanophosphonic acid and phosphoric acid. nih.govresearchgate.netscience.gov

The presence of two phosphonic acid residues attached to the carbonyl group imparts unique properties, rendering the intermediate oxime highly unstable. nih.govresearchgate.net This behavior is distinct from that of structurally related α-ketophosphonates, which typically form stable oximes. nih.govresearchgate.net The proposed mechanism involves the formation of an oxime intermediate that immediately fragments. nih.gov It is presumed to proceed via a six-membered intermediate. In acidic and neutral solutions, this can form a reactive metaphosphate intermediate, while at alkaline pH, the fragmentation directly yields the salts of cyanophosphonic and phosphoric acids. nih.gov Even when O-alkylhydroxylamines are used, the corresponding O-substituted oximes are also unstable and fragment, yielding cyanophosphonic acid, phosphoric acid, and the corresponding alcohol. nih.govresearchgate.net

| Reactants | Intermediate | Mechanism | Products |

| Carbonyl diphosphonic acid + Hydroxylamine | Unstable Oxime | Beckmann-like fragmentation | Cyanophosphonic acid, Phosphoric acid nih.govresearchgate.net |

| Carbonyl diphosphonic acid + O-alkylhydroxylamine | Unstable O-substituted Oxime | Beckmann-like fragmentation | Cyanophosphonic acid, Phosphoric acid, Alcohol nih.govresearchgate.net |

The fragmentation of the carbonyl diphosphonic acid oxime is a prime example of P-C bond cleavage in these systems. nih.govmdpi.com The degradation of the P-C-P bridge is a key feature of the reaction. nih.gov The cleavage is proposed to result in the formation of a highly reactive metaphosphoric acid intermediate, especially under acidic or neutral conditions. mdpi.com

In other phosphonic acid systems, P-C bond cleavage is also a known degradation pathway, particularly under acidic conditions. For example, heating formylphosphonic acid in an acidic medium leads to the cleavage of the P-C bond to produce phosphoric acid and formic acid. nih.gov Theoretical studies on the acid-catalyzed P-C bond cleavage of α-aminophosphonates suggest a three-step process: protonation of the amino group, proton transfer to the phosphonate (B1237965) oxygen, and subsequent P-C bond cleavage from the resulting protonated structure. nih.gov While the specific substrates differ, these studies highlight that protonation is often a critical step in facilitating the cleavage of the otherwise stable phosphorus-carbon bond in phosphonic acid derivatives.

Transformations and Reaction Pathways of Phosphorylated Hydroxylamines

Phosphorylated hydroxylamines are a class of compounds characterized by a nitrogen-oxygen-phosphorus (N-O-P) linkage, rendering them susceptible to a variety of chemical transformations. Their reactivity is governed by the interplay of the nucleophilic and electrophilic centers within the molecule, leading to diverse reaction pathways including intramolecular rearrangements, hydrolysis, reduction, and oxidation.

Phosphorylated hydroxylamines and their derivatives can undergo several types of intramolecular rearrangements, often triggered by heat or the presence of a base. These reactions involve the migration of an atomic group from one part of the molecule to another, leading to the formation of more thermodynamically stable isomers.

One significant rearrangement involves the migration of a group from the phosphorus atom to the nitrogen atom. Research has shown that N-[aryl(phenyl)phosphinoyl]hydroxylamines, when converted to their O-methanesulphonyl derivatives, rearrange rapidly in the presence of sodium methoxide (B1231860). rsc.org This process, a variant of the Lossen rearrangement, involves the competitive migration of the aryl and phenyl groups. The migratory aptitude is heavily influenced by the electronic nature of substituents on the aryl ring; electron-donating groups significantly promote aryl migration over phenyl migration. rsc.org For instance, a p-methoxy group results in a 30-fold preference for aryl migration, whereas a p-nitro group heavily favors phenyl migration. rsc.org A proposed mechanism for this type of base-induced rearrangement involves the formation of a transient, monomeric metaphosphonimidate intermediate.

Table 1: Influence of Substituents on Aryl Group Migration in the Rearrangement of N-[aryl(phenyl)phosphinoyl]hydroxylamines

| Substituent (X) on Aryl Group (p-XC₆H₄) | Migration Ratio (Aryl/Phenyl) | Product Distribution |

|---|---|---|

| MeO | 30 | Favors Aryl Migration Product |

| Me | 3.3 | Favors Aryl Migration Product |

| Cl | 0.7 | Favors Phenyl Migration Product |

| NO₂ | 0.065 | Strongly Favors Phenyl Migration Product |

Data sourced from studies on the rearrangement of O-methanesulphonyl derivatives with sodium methoxide in methanol. rsc.org

Another documented transformation is the thermal rearrangement of N-alkyl-O-diphenylphosphinylhydroxylamines. Upon heating, these compounds convert to the more stable N-alkyl-N-diphenylphosphinylhydroxylamines, which are N-phosphinylated derivatives. researchgate.net This represents a direct migration of the diphenylphosphinyl group from the oxygen atom to the nitrogen atom.

Furthermore, in reactions involving bis(2,4-dinitrophenyl) phosphate (BDNPP) and hydroxylamine, a novel rearrangement has been observed. The initially formed O-phosphorylated hydroxylamine intermediate can undergo an intramolecular aromatic nucleophilic substitution, which results in the migration of a 2,4-dinitrophenyl group from the oxygen to the nitrogen atom via a cyclic intermediate. nih.gov Phosphorylated intermediates may also undergo Lossen-type rearrangements, which typically involve the conversion of a hydroxamate ester derivative (including O-phosphoryl derivatives) into an isocyanate. unacademy.comwikipedia.org

The stability of phosphorus-containing hydroxylamines is significantly influenced by aqueous environments, often leading to hydrolytic cleavage. Concurrently, these compounds are susceptible to reduction, typically targeting the N-O bond or related functionalities like oximes.

Hydrolytic Processes: O-phosphorylated hydroxylamines, particularly those formed from the reaction of hydroxylamine with phosphate diesters, are often unstable and readily hydrolyze to yield inorganic phosphate. researchgate.net The hydrolysis of these species can be complex. For example, in the reaction of bis(2,4-dinitrophenyl) phosphate with hydroxylamine, the initially formed O-phosphorylated intermediate can decompose through several pathways, including one that leads to the formation of inorganic phosphate. nih.gov The rate of hydrolysis of related phosphate esters can also be accelerated by the presence of excess hydroxylamine. nih.gov In some cases, the hydrolysis of carbamyl phosphate-like products does not proceed as expected; hydroxylamine may instead act catalytically to decompose an activated intermediate rather than forming a stable hydroxylamine phosphate product. semanticscholar.org

Reductive Processes: The reduction of phosphorus-containing hydroxylamines and their derivatives, such as phosphinoyl oximes, is a key transformation that typically results in the formation of amines. This involves the cleavage of the N-O bond. A variety of reducing agents have been proven effective for this purpose.

For instance, the synthesis of β-phosphono α-amino acids can be achieved through the reductive amination of phosphonopyruvates, a process involving reduction with sodium borohydride (B1222165) (NaBH₃CN) followed by hydrolysis. rsc.org The reduction of oximes to amines in phosphorus-containing compounds can also be accomplished via catalytic reduction. rsc.org More broadly, the reductive cleavage of the N-O bond in hydroxylamines can be achieved with reagents such as indium powder, zinc/HCl, or sodium borohydride in the presence of nickel chloride. nih.gov

Table 2: Selected Reducing Agents for Phosphorus-Containing Hydroxylamines and Derivatives

| Reducing Agent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₃CN) | Phosphonopyruvates | β-Phosphono α-amino acids | rsc.org |

| Tin(II) chloride (SnCl₂) | Azide precursors to phosphinoserine | Amino acids | rsc.org |

| Diisobutylaluminium hydride (DIBAL-H) | Phosphine (B1218219) oxides | Phosphines | organic-chemistry.org |

| Tetramethyldisiloxane (TMDS) / Ti(OiPr)₄ | Tertiary phosphine oxides | Tertiary phosphines | organic-chemistry.org |

| Nickel catalysis / H₂ | Ketoximes | N,O-disubstituted hydroxylamines | nih.gov |

This table summarizes various reduction methods applicable to phosphorus-containing compounds, including direct analogs and related functional groups.

Phosphorus-containing hydroxylamines and related structures can undergo oxidative transformations, typically involving the nitrogen atom or other susceptible parts of the molecule. These reactions can lead to the formation of nitrones or N-oxides.

The oxidation of N,N-disubstituted hydroxylamines is a primary method for synthesizing nitrones. chimia.ch While many studies focus on non-phosphorylated species, the principles extend to derivatives containing phosphorus. Reagents like manganese dioxide (MnO₂) have been used effectively for this transformation. chimia.ch The oxidation of a phosphinyl hydroxylamine derivative, N-(diphenylphosphinoyl)hydroxylamine, is noted to release nitroxyl (B88944) (HNO) through a pathway analogous to the decomposition of Piloty's acid. nih.gov

Anodic oxidation of N-hydroxy- and N-alkoxy-ureas in acetonitrile (B52724) has been shown to proceed via cleavage of the C-N bond adjacent to the hydroxyamino group. rsc.org In some cases, N-N coupling of the radical intermediate followed by intramolecular rearrangement is a possible side reaction. rsc.org Furthermore, silver-promoted cascade radical cyclization of unsaturated oxime esters with phosphonate esters can lead to phosphorylated pyrrolines, a process that involves the cleavage of the N-O bond without the need for external oxidizing conditions, relying on a redox-neutral radical coupling mechanism. mdpi.com

Catalytic Roles and Mechanisms Involving Hydroxylamine and Phosphoric Acid

Chiral Phosphoric Acid Organocatalysis in Organic Reactions

Chiral phosphoric acids (CPAs) have become powerful tools in asymmetric synthesis, acting as efficient Brønsted acid catalysts. Their utility stems from their tunable structures and their ability to form specific noncovalent interactions with substrates, thereby controlling the stereochemical outcome of a variety of organic reactions. acs.org

Asymmetric Catalytic Hydrogenation Mechanisms

Chiral phosphoric acids are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of carbon-nitrogen, carbon-oxygen, and carbon-carbon double bonds. nih.gov This metal-free approach often utilizes biomimetic hydrogen sources. nih.gov The mechanism of CPA-catalyzed ATH reactions has been a subject of detailed investigation. Density functional theory (DFT) calculations have been employed to understand the role of different chiral backbones of CPAs in determining the mechanism and enantioselectivity of these reactions. mdpi.com

The prevailing model for these hydrogenations involves a bifunctional activation, where the CPA forms dual hydrogen bonds with both the electrophile (e.g., an imine) and the nucleophile (e.g., a Hantzsch ester). mdpi.com This dual activation brings the reactants into close proximity within a chiral environment, facilitating the stereoselective transfer of a hydride. The acidity of the CPA, which is influenced by its chiral backbone, plays a crucial role in its catalytic activity. mdpi.com Mechanistic studies, including NMR spectroscopy and computational analysis, have also revealed the potential for both monomeric and dimeric catalyst pathways that can compete and influence the enantioselectivity of the reaction depending on conditions such as temperature and catalyst concentration. h-its.org

Cooperative Catalysis with Chiral Phosphoric Acids in Multicomponent Reactions

The application of chiral phosphoric acids extends to cooperative catalysis, where they work in conjunction with other catalysts, such as metal complexes, to promote multicomponent reactions (MCRs). acs.orgsemanticscholar.org MCRs are highly efficient processes that combine three or more starting materials in a single step to form complex products. semanticscholar.orgnih.gov

In these cooperative systems, the CPA can play several roles, including acting as a Brønsted acid to activate a substrate, or as a chiral counterion to a metal complex. For instance, a dual catalytic system of a gold complex and a chiral phosphoric acid has been used for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from 3-butynamines, glyoxylic acid, and anilines. nih.gov Similarly, the combination of rhodium complexes and chiral phosphoric acids has been shown to catalyze three-component reactions to produce aldol-type products with high diastereo- and enantioselectivity. acs.org Palladium catalysts have also been used in cooperation with chiral phosphoric acids for the enantioselective amination of allylic alcohols. nih.gov These cooperative catalytic strategies are powerful for constructing molecules with multiple stereocenters in a highly controlled manner. thieme-connect.com

Table 1: Examples of Cooperative Catalysis with Chiral Phosphoric Acids in Multicomponent Reactions

Stereochemical Control via Noncovalent Interactions and Hydrogen Bonding

The remarkable ability of chiral phosphoric acids to control stereoselectivity is fundamentally rooted in the formation of specific noncovalent interactions (NCIs) with the substrates. acs.org These interactions, which include hydrogen bonding, π–π interactions, and van der Waals forces, create a well-defined chiral environment around the reacting molecules. acs.orgacs.org

Hydrogen bonding is a primary mode of interaction, where the acidic proton of the phosphoric acid interacts with a Lewis basic site on the substrate, while the phosphoryl oxygen can act as a hydrogen bond acceptor. researchgate.net This bifunctional nature allows for the formation of a highly organized transition state. researchgate.net For example, in the hydrogenation of imines, the CPA can form a dual hydrogen bond with the imine substrate and the hydrogen donor. mdpi.com

Beyond simple hydrogen bonding, other subtle NCIs play a crucial role. rsc.org The aromatic backbones of many CPAs, such as those derived from BINOL, can engage in π–π stacking and CH–π interactions with the substrates. acs.org These interactions help to rigidly orient the substrates in the catalyst's chiral pocket, leading to high levels of enantioselectivity. acs.org Computational studies have been instrumental in elucidating the nature and impact of these varied noncovalent interactions on the stereochemical outcome of reactions. rsc.org

Hydroxylamine (B1172632) and Phosphoric Acid in Heterogeneous Catalysis

In the realm of heterogeneous catalysis, hydroxylamine and phosphoric acid are involved in significant industrial processes, particularly in the synthesis of key chemical intermediates.

Catalytic Reduction of Nitrogen Oxides to Hydroxylamine

The production of hydroxylamine can be achieved through the catalytic reduction of nitrogen oxides, such as nitrate (B79036) or nitrogen monoxide. google.com This process often utilizes a heterogeneous catalyst, for example, palladium on a carbon support, in a phosphate-containing acidic aqueous solution. google.com In this system, hydrogen gas is used as the reducing agent. google.com

The phosphoric acid in the aqueous solution plays a crucial role in maintaining the acidic environment necessary for the reaction and in the subsequent workup of the hydroxylamine product. The process can be run continuously, with the hydroxylamine being removed from the reaction zone. google.com To maintain the efficiency and selectivity of the reaction towards hydroxylamine, the concentration of certain impurities, such as molybdenum, in the phosphoric acid solution needs to be controlled, which can be achieved by periodically removing a portion of the solution and replenishing it with fresh phosphoric acid. google.com

Formation and Reactivity of Vanadium Phosphate (B84403) Oxide (VPO) Catalysts

Vanadium phosphate oxide (VPO) catalysts are the primary catalysts used in the industrial oxidation of n-butane to maleic anhydride. researchgate.netmdpi.com The preparation of these catalysts involves the use of phosphoric acid. The active phase of the VPO catalyst is generally considered to be vanadyl pyrophosphate ((VO)₂P₂O₇), which is formed from a precursor, vanadyl hydrogen phosphate hemihydrate (VOHPO₄·0.5H₂O). researchgate.netmdpi.com

The synthesis of the VPO precursor typically involves the reaction of a vanadium source, such as V₂O₅, with phosphoric acid in an organic solvent that also acts as a reducing agent. researchgate.net The properties of the final VPO catalyst, including its structure, surface morphology, and valence state of vanadium, are highly dependent on the preparation method and activation conditions. researchgate.net The VPO system is complex, with various crystalline phases of vanadium in different oxidation states (V⁴⁺ and V⁵⁺) that can influence the catalyst's activity and selectivity. nih.govacs.org For instance, the transformation of (VO)₂P₂O₇ (V⁴⁺) to β-VOPO₄ (V⁵⁺) during the reaction can affect the conversion of n-butane and the selectivity to maleic anhydride. nih.govacs.org

Table 2: Crystalline Phases in VPO Catalysts and Their Properties

Application in Surface Chemistry and Material Conversion Processes

Accelerant Roles of Substituted Hydroxylamines in Metal Phosphating Formulations

Substituted hydroxylamines play a crucial role as accelerators in acidic phosphate conversion coating compositions, enhancing the speed of coating formation on metal surfaces. google.comresearchgate.net These coatings are vital for improving corrosion resistance and promoting paint adhesion on metals like steel, aluminum, and zinc. google.comnsmsi.ir The phosphating process involves the chemical reaction between a metal surface and a dilute phosphoric acid solution, which results in the deposition of a layer of insoluble metal phosphate crystals. core.ac.uk

The primary function of an accelerator is to increase the rate of the phosphating reaction. uky.edu Substituted hydroxylamines have been identified as effective accelerators for both zinc and iron phosphating processes. google.com They can be used as the sole accelerator or in combination with other types, such as oxidizing agents like chlorates or bromates. google.comgoogle.com The inclusion of substituted hydroxylamines in a phosphating bath leads to a faster deposition of the protective phosphate layer compared to formulations without them. google.com For example, hydroxylamine sulfate (B86663) (HAS) has been shown to shorten the three main stages of the phosphating process by up to 50%, resulting in finer, denser crystal coatings. researchgate.net

The concentration of the substituted hydroxylamine in the working composition is a critical parameter. It is typically added in amounts ranging from about 1 to 200 millimoles per liter (mmoles/L), with a preferred range between 2 and 50 mmoles/L, to sufficiently accelerate coating formation. google.com Specific examples of effective substituted hydroxylamines include N-isopropyl hydroxylamine and N,N-diethyl hydroxylamine. google.com Salts of these compounds, such as sulfates, nitrates, hydrohalides, and phosphates, are also utilized. google.comgoogle.com

The application of these formulations can be performed through various techniques, including dipping or spraying, at temperatures typically between 90°F and 210°F for a duration of 0.5 to 10 minutes. google.com The resulting phosphate coatings, often composed of hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O), provide a robust base for subsequent painting or lubrication in cold forming processes. nsmsi.irresearchgate.net

Table 1: Parameters for Phosphating Formulations Using Hydroxylamine Accelerators

| Parameter | Description | Typical Values/Examples | Source(s) |

|---|---|---|---|

| Accelerator Type | Specific substituted hydroxylamine compounds used. | N-isopropyl hydroxylamine, N,N-diethyl hydroxylamine, Hydroxylamine sulfate (HAS). | google.comresearchgate.net |

| Concentration | Amount of accelerator in the working bath sufficient to increase the reaction rate. | 1 to 200 mmoles/L (Preferred: 2 to 50 mmoles/L). | google.com |

| Combined Accelerators | Use of hydroxylamine in conjunction with other types of accelerators. | Hydroxylamine sulfate with sodium chlorate (B79027) or bromate. | google.com |

| Application Temperature | The temperature range at which the phosphating solution is applied to the metal substrate. | 90°F to 210°F (approx. 32°C to 99°C). | google.com |

| Contact Time | The duration for which the metal surface is in contact with the phosphating solution. | 0.5 to 10 minutes. | google.com |

| Coating Composition | The primary crystalline phases formed on the metal surface. | Hopeite (Zn₃(PO₄)₂·4H₂O), Phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O). | researchgate.net |

Mechanisms of Manganese Compound Dissolution in Aqueous Phosphoric Acid Solutions

Substituted hydroxylamines also function as effective catalysts or accelerants for the dissolution of manganese compounds, such as manganese(II) oxide (MnO), in aqueous phosphoric acid solutions. google.com This process is a critical step in the preparation of manganese phosphate conversion coating compositions, which are widely used for their wear resistance properties. google.com

The dissolution of manganese oxides in acidic media is a complex process influenced by the composition of the oxide and the acid concentration. researchgate.net In the context of preparing phosphating baths, manganese compounds like MnO serve as the source of manganese cations. google.com The presence of a water-soluble substituted hydroxylamine or its salt significantly accelerates the rate at which these compounds dissolve in the phosphoric acid solution. google.com

The mechanism involves the role of hydroxylamine as a reducing agent. google.com Higher valence manganese oxides are often sparingly soluble in acid alone. Hydroxylamine facilitates their dissolution by reducing the manganese to the more soluble Mn(II) state. For instance, the kinetics of the oxidation of hydroxylamine by manganese(IV) compounds in acidic aqueous solutions have been studied, revealing a mechanism that involves an initial one-electron, one-proton transfer step. nih.gov This redox reaction effectively breaks down the solid manganese oxide lattice, allowing manganese ions to enter the solution.

Acid Attack : The phosphoric acid in the solution begins to react with the manganese compound at the surface.

Reductive Action : Hydroxylamine reduces manganese from a higher oxidation state (if present) to Mn²⁺. This step is often rate-limiting, and its acceleration by hydroxylamine is key.

Formation of Soluble Species : The resulting Mn²⁺ cations are readily soluble in the aqueous phosphoric acid, forming the desired manganese phosphate solution for the coating bath. google.com

This accelerated dissolution is vital for efficiently preparing the concentrate for manganese phosphating baths, ensuring that a sufficient concentration of manganese ions is available for the subsequent coating process. google.com

Computational and Theoretical Studies of Hydroxylamine Phosphoric Acid Interactions

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively utilized to investigate the mechanisms of reactions involving hydroxylamine (B1172632) and phosphoric acid. These studies have provided a molecular-level understanding of various transformations, including catalysis and degradation pathways.

In the context of catalysis, DFT calculations have been instrumental in unraveling the mechanism of cooperative catalysis involving chiral phosphoric acid (CPA) and a rhodium complex in a three-component asymmetric aminohydroxylation. acs.org The calculations revealed a stepwise process beginning with a nucleophilic attack of a rhodium-carbene intermediate on the nitrogen atom of a hydroxylamine derivative to form an imine. acs.org This is followed by the generation of an enolate intermediate and a subsequent asymmetric Mannich-type addition, which is facilitated by the chiral phosphoric acid. acs.org

DFT studies have also clarified the mechanistic differences in the reactions of hydroxylamine with phosphate (B84403) di- and tri-esters. researchgate.net Calculations suggest that hydroxylamine, likely in its more stable neutral form or its zwitterionic ammonia (B1221849) oxide tautomer, acts as an oxygen nucleophile. researchgate.net For the reaction with a triester, a two-step mechanism involving a phosphorane addition-intermediate is proposed, with general base catalysis playing a role in its breakdown. researchgate.net In contrast, the reaction with a diester anion proceeds via a concerted SN2(P) mechanism, where hydroxylamine displaces pyridone groups to form O-phosphorylated products. researchgate.net

Furthermore, DFT has been applied to understand the phosphonation of heteroaryl N-oxides with H-phosphonates, where hydroxylamine can act as a proton transfer assistant. researchgate.net The calculations support a mechanism involving a Cope-type hydroamination reaction facilitated by hydroxylamine-assisted proton transfer. researchgate.net The theoretical investigation of the reduction of Np(VI) by N,N-diethyl hydroxylamine (DEHA) using scalar-relativistic DFT has elucidated a four-stage reduction process to Np(V). rsc.org

Modeling of Transition States and Energy Profiles

The modeling of transition states (TSs) and the generation of corresponding energy profiles are crucial for understanding reaction kinetics and selectivity. Computational methods, particularly DFT, have been employed to map the potential energy surfaces of reactions involving hydroxylamine and phosphoric acid.

In the cooperatively catalyzed three-component reaction, distortion/interaction analysis of the transition states revealed that the relative distortions of the chiral phosphoric acid (CPA) and an enol intermediate are critical in determining the energy order of the stereocontrolling transition states. acs.org This analysis helps to explain the observed enantioselectivity. The energy profiles calculated for this reaction show the stepwise nature of the process, with distinct energy barriers for each elementary step. acs.org

For the reaction of hydroxylamine with phosphate esters, computational calculations have identified different mechanisms based on the transition state structures. The reaction of the zwitterionic form of hydroxylamine with a phosphate diester was found to proceed through either a backside SN2(P) attack via a two-step associative mechanism or a frontside attack through a concerted single-step mechanism. researchgate.net The latter involves the interaction of the NH3+ group with the P=O oxygen, stabilizing the transition state. researchgate.net The calculated free energy barrier for the reaction involving the anionic form of hydroxylamine was found to be 18.1 kcal/mol. researchgate.net

Energy profiles are essential for visualizing the entire reaction pathway, from reactants to products, including any intermediates and transition states. chemguide.co.uk The highest point on the energy profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. chemguide.co.uk In complex reactions, such as those involving intermediates, the energy profile will show multiple peaks and valleys, corresponding to transition states and intermediates, respectively. chemguide.co.uk For instance, in a reaction proceeding through an intermediate, the process involves two transition states, with the intermediate residing in an energy well between them. chemguide.co.uk

Theoretical Analysis of Stereoselectivity and Enantiocontrol

Theoretical analysis has become a cornerstone in understanding and predicting the stereochemical outcomes of asymmetric reactions catalyzed by chiral phosphoric acids (CPAs). These studies focus on elucidating the origin of stereoselectivity and enantiocontrol by examining the noncovalent interactions and steric effects within the key transition states.

In the context of a three-component asymmetric aminohydroxylation, DFT calculations were pivotal in explaining the observed enantioselectivity. acs.org The distortion/interaction analysis of the stereocontrolling transition states indicated that the relative distortions of the CPA catalyst and the enol substrate play a crucial role in determining the final stereochemistry. acs.org This highlights that the catalyst's structure and its interaction with the substrates in the transition state assembly are key to high enantiocontrol.

The role of noncovalent interactions (NCIs) in governing stereoselectivity is a recurring theme in CPA catalysis. acs.orgrsc.org While steric repulsion has traditionally been considered the primary factor, recent computational work has demonstrated that attractive NCIs, such as hydrogen bonding and π-π stacking, can be equally or even more important. acs.orgrsc.org For instance, CPA catalysts with large aromatic surfaces, like 9-anthryl or 9-phenanthryl derivatives, can induce high enantioselectivity through favorable C-H···π interactions between the catalyst and the substrate in the major transition state. acs.org

Theoretical models have been developed to explain the enantioselectivity in CPA-catalyzed arylations. acs.org These models consider different modes of substrate activation and binding to the catalyst. acs.org Calculations have shown that the preferred stereochemical outcome can arise from a subtle balance of distortion energies and noncovalent interactions that differentiate the diastereomeric transition states. acs.org In some cases, the rigidity and the size of the binding pocket of the CPA, such as in SPINOL-based catalysts compared to BINOL-based ones, can influence the level of enantioselectivity. acs.org

Furthermore, computational studies have been used to create transition state models that successfully predict the enantiomeric excess (ee) of a reaction. nih.gov For a chiral phosphoric acid-catalyzed spiroketalization, a proposed transition state model predicted an ee of 92%, which was in excellent agreement with the experimentally observed value. nih.gov This predictive power underscores the value of theoretical analysis in the design and optimization of asymmetric catalytic systems.

Computational Prediction of Electronic and Steric Effects on Reactivity

Computational methods are powerful tools for predicting how electronic and steric modifications to reactants and catalysts will affect reactivity. By systematically varying substituents and structural features in silico, researchers can gain insights that guide experimental design.

In the study of a cooperatively catalyzed three-component reaction, the influence of different substituents on the chiral phosphoric acid (CPA) catalyst was rationalized through distortion/interaction analysis. acs.org This type of analysis can quantify the electronic and steric contributions to the stability of the transition state, thereby predicting how changes to the catalyst structure will impact the reaction's efficiency and selectivity.

The interplay between steric and electronic effects is also crucial in controlling the stereochemical course of reactions. For example, in the 1,3-dipolar reactions of sulfinylfuranones with diazoalkanes, DFT calculations correctly predicted the reactivity and selectivity by considering both electronic interactions, such as C-H···O hydrogen bonds, and steric repulsions. acs.org These calculations showed that the configuration of the sulfinyl group, an electronically and sterically influential moiety, was the most significant factor in determining the π-facial selectivity. acs.org

Computational studies on CPA-catalyzed reactions have increasingly focused on dissecting the contributions of steric repulsion versus attractive noncovalent interactions. rsc.org Fragment molecular orbital methods have been employed to quantify these interactions within enantiocontrolling transition states. rsc.org Such analyses reveal that in some systems, stabilizing electrostatic, charge-transfer, and dispersion interactions can outweigh the destabilizing exchange (steric) repulsion, leading to the observed enantioselectivity. rsc.org The balance of these forces is highly dependent on the specific electronic and steric nature of the catalyst's substituents and the substrates. rsc.org

Furthermore, the electronic properties of substrates can significantly influence the reaction mechanism and the nature of the catalyst-substrate complex. acs.org For instance, in the interaction between imines and diphenyl phosphate, varying the electronic nature of the imine through aryl ring substitution alters the equilibrium between neutral hydrogen-bonded species and zwitterionic ion-pairs. acs.org Electron-withdrawing groups favor the formation of the hydrogen-bonded complex. acs.org This demonstrates how computational predictions of electronic effects can provide a deeper understanding of the reaction landscape.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Mixture Analysis and Purity Assessment

Chromatography is a cornerstone for separating and quantifying components in mixtures containing hydroxylamine (B1172632) and phosphate (B84403) species. Due to the different chemical natures of the compounds, both high-performance liquid chromatography and gas chromatography are employed, often requiring derivatization to enhance detection and separation.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydroxylamine, which is often present as a genotoxic impurity in pharmaceutical substances. scispace.comresearchgate.net Direct analysis is challenging due to hydroxylamine's lack of a UV-absorbing chromophore, low molecular weight, and high polarity. scispace.com To overcome these limitations, pre-column derivatization is a common strategy, converting hydroxylamine into a stable, detectable derivative.

A prevalent derivatization reaction involves reacting hydroxylamine with an aldehyde, such as benzaldehyde (B42025), to form a stable benzaldoxime (B1666162) derivative that can be readily detected by a UV detector. scispace.combiomedgrid.com The optimization of this reaction is critical and involves controlling temperature, time, and reagent concentration to ensure complete conversion. scispace.com For instance, one method found that incubating the sample with benzaldehyde at 50°C for 20 minutes was sufficient for the reaction to complete. scispace.com Another approach uses 9-fluorenylmethyl chloroformate (FMOC-Cl) as the derivatizing reagent. researchgate.net

Reversed-phase HPLC is typically employed for the separation. The choice of column and mobile phase is crucial for resolving the derivatized hydroxylamine from the active pharmaceutical ingredient (API) matrix and other impurities. scispace.comresearchgate.net Validated methods demonstrate high sensitivity, with limits of detection (LOD) and quantification (LOQ) reaching parts-per-million (ppm) levels, making them suitable for quality control in pharmaceutical manufacturing. scispace.comhumanjournals.com

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte | Hydroxylamine | Hydroxylamine | Hydroxylamine |

| Derivatizing Agent | Benzaldehyde | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Benzaldehyde |

| Column | Ascentis Express C18 | Not Specified | Sunfire C18, 250 mm × 4.6 mm, 5µm |

| Mobile Phase | A: 0.05% formic acid in waterB: 0.05% formic acid in acetonitrile (B52724) | Not Specified | A: 0.01M Phosphate buffer (pH 2.5)B: Acetonitrile |

| Detection | UV at 250 nm | UV | UV at 254 nm |

| LOD/LOQ | 0.01 ppm / 0.03 ppm | Not Specified | 1.7 µg/g / 5.0 µg/g |

| Reference | scispace.com | researchgate.net | humanjournals.com |

Gas Chromatography (GC) offers a sensitive and specific alternative for determining trace levels of hydroxylamine. nih.gov Similar to HPLC, direct analysis is problematic due to the polarity and low volatility of hydroxylamine. researchgate.net Therefore, derivatization is a necessary step to produce a volatile and thermally stable compound suitable for GC analysis. researchgate.net

One established method involves the derivatization of hydroxylamine with cyclohexanone (B45756) in a nonaqueous medium to form cyclohexanone oxime. nih.gov This derivative can then be analyzed by capillary GC, often using a nitrogen-selective detector (NSD) for enhanced specificity. nih.gov Another strategy employs O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) to convert carbonyls, or pentafluorobenzyl bromide (PFBBr) to esterify compounds like phenols and carboxylic acids, making them amenable to GC analysis with electron capture detection (ECD). researchgate.netresearch-solution.com

The use of a cool on-column injector can be beneficial to prevent thermal degradation of the derivative. nih.gov Validated GC methods have shown linearity over a range of concentrations and have achieved limits of quantitation in the low ppm range, demonstrating their suitability for routine quality control. nih.gov

| Parameter | Method 1 | Method 2 |

| Analyte | Hydroxylamine | Acids, Phenols |

| Derivatizing Agent | Cyclohexanone | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Capillary GC Column | DB5 column (Agilent) |

| Detector | Nitrogen-Selective Detector (NSD) | Mass Spectrometry (MS) |

| Key Feature | Determines trace levels of hydroxylamine in bulk drugs. nih.gov | Derivatization increases volatility and decreases polarity of acids for GC-MS analysis. rsc.org |

| Reference | nih.gov | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the reactions of hydroxylamine with phosphoric acid and its derivatives. It provides detailed structural information and allows for the real-time monitoring of reaction pathways without the need for derivatization. acs.orgumich.edu

Phosphorus-31 (³¹P) NMR is exceptionally well-suited for studying phosphorylation reactions because ³¹P is a 100% naturally abundant, spin-1/2 nucleus, leading to high sensitivity and sharp signals. slideshare.nethuji.ac.il This technique allows for the direct observation of phosphorus-containing reactants, intermediates, and products in a reaction mixture. umich.edursc.org Chemical shifts in ³¹P NMR are highly sensitive to the chemical environment of the phosphorus atom, enabling clear differentiation between species like phosphate esters, phosphoric acid, and phosphorylated hydroxylamine. umich.eduslideshare.net

In reactions of hydroxylamine with phosphate esters, ³¹P NMR can continuously track the disappearance of the starting phosphate ester signal and the appearance of product signals. umich.edu For example, in the reaction with a model phosphate diester, two new phosphorus-containing products were observed: ethyl phosphate and a species assigned as EtO–PO₂––ONH₂. umich.edu The chemical shifts, referenced to 85% phosphoric acid, provide direct evidence for the reaction pathway. rsc.orgumich.edu This method is crucial for determining whether phosphorylation occurs on the nitrogen or oxygen atom of hydroxylamine, although chemical shift arguments can sometimes be inconclusive without further evidence. rsc.org In the reaction of carbonyl diphosphonic acid with hydroxylamine, ³¹P-NMR spectra clearly showed the disappearance of the starting material and the equimolar formation of phosphoric and cyanophosphonic acids. mdpi.comsemanticscholar.org

| Compound/Species | Observed ³¹P Chemical Shift (δ, ppm) | Reaction Context | Reference |

| Ethyl 2,4-dinitrophenyl phosphate (reactant) | -4.16 | Reaction with hydroxylamine | umich.edu |

| Ethyl phosphate (product) | 5.47 | Reaction with hydroxylamine | umich.edu |

| EtO–PO₂––ONH₂ (product) | 3.68 | Reaction with hydroxylamine | umich.edu |

| Carbonyl diphosphonic acid (reactant) | Not detected after reaction | Reaction with hydroxylamine | mdpi.comsemanticscholar.org |

| Phosphoric acid (product) | +1.4 | Reaction of carbonyl diphosphonic acid | mdpi.comsemanticscholar.org |

| Cyanophosphonic acid (product) | -16.7 | Reaction of carbonyl diphosphonic acid | mdpi.comsemanticscholar.org |

Carbon-13 (¹³C) NMR spectroscopy complements ³¹P NMR by providing detailed information about the carbon framework of molecules involved in the reaction. srce.hr While less sensitive than ¹H NMR, ¹³C NMR offers a wide chemical shift range and provides insight into the structural changes occurring during a reaction. srce.hr It is particularly useful for confirming the structures of organic products and intermediates that result from the reaction of hydroxylamine with phosphate-containing compounds. acs.org

For instance, in studies of the reaction between carbonyl diphosphonic acid and hydroxylamine, ¹³C NMR was used to characterize the starting material and identify reaction products. mdpi.comsemanticscholar.org The chemical shift of the carbonyl carbon in the starting acid is highly distinctive. semanticscholar.org Following the reaction, ¹³C NMR analysis can confirm the structure of the resulting organic fragments. mdpi.com In other complex reactions, ¹³C NMR has been used in conjunction with other NMR techniques to track the fate of carbon atoms and elucidate reaction mechanisms. uni-regensburg.de The combination of ¹³C and ³¹P NMR provides a comprehensive picture of the transformations of both the phosphate moiety and the organic substrate. mdpi.com

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an essential tool for identifying reaction intermediates and products, particularly those that are transient or present in low concentrations. rsc.org Its high sensitivity allows for the detection of species directly from a reaction mixture, providing molecular weight information that is critical for structural elucidation. acs.org

In the context of hydroxylamine and phosphoric acid reactions, electrospray ionization mass spectrometry (ESI-MS) is particularly valuable. It allows for the gentle transfer of charged ions from solution into the gas phase, enabling the detection of key reaction intermediates without fragmentation. acs.org Research on the nucleophilic substitution reactions of hydroxylamines with phosphate esters has successfully used ESI-MS and tandem mass spectrometry (MS/MS) to intercept and characterize transient phosphorylated intermediates directly from the reaction in progress. acs.org This provides direct evidence for proposed reaction mechanisms. acs.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another technique used, for example, to analyze acyl-phosphate intermediates trapped by hydroxylamine. researchgate.net In these experiments, the nucleophilic attack of hydroxylamine on the acyl-phosphate generates a hydroxylamine adduct, which can be detected by MALDI-MS and further analyzed by MS/MS to confirm its structure. researchgate.net

| Analytical Technique | Application | Findings | Reference |

| ESI-MS and Tandem MS | Probing reaction mechanisms | Intercepted and identified key O-phosphorylated intermediates in the reaction of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate. | acs.org |

| GC-MS | Identification of reaction products | Confirmed the formation of succinic acid (as a derivatized silyl (B83357) ester) in a reaction designed to trap diimide, an intermediate from the reaction of hydroxylamine and a phosphate triester. | rsc.org |

| MALDI-MS/MS | Trapping of intermediates | Identified hydroxylamine adducts of precursor peptides, confirming the formation of acyl-phosphate intermediates during a macrocyclization reaction. | researchgate.net |

| HRMS | Confirmation of products | Independently confirmed the formation of cyanophosphonic acid from the reaction of carbonyl diphosphonic acid with hydroxylamine. | mdpi.com |

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

The quantitative analysis of hydroxylamine and phosphoric acid, often present together in solutions like hydroxylamine phosphate, relies on distinct analytical methodologies for each component. Spectrophotometric and electrochemical techniques offer robust and sensitive means for their individual quantification.

Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique based on the principle that chemical substances absorb light at specific wavelengths. By measuring the amount of light absorbed by a sample, the concentration of the analyte can be determined.

Several spectrophotometric methods have been developed for the determination of hydroxylamine. These methods typically involve a chemical reaction to produce a colored compound (a chromophore), the absorbance of which is measured.

One common method involves the oxidation of hydroxylamine to nitrite (B80452). The resulting nitrite is then used in a Griess-type reaction, where it diazotizes an aromatic amine (such as p-nitroaniline), which is then coupled with another compound (like N-(1-naphthyl)ethylenediamine) to form a highly colored azo dye. researchgate.net The intensity of the resulting purple color, measured at a specific wavelength, is proportional to the initial hydroxylamine concentration. researchgate.net

Another approach is based on the reaction of hydroxylamine with a specific reagent to form a colored complex directly. For instance, hydroxylamine reacts with ninhydrin (B49086) in a phosphate buffer to form a complex with a distinct absorbance maximum, allowing for its quantification. analis.com.my The reaction conditions, such as pH and temperature, are optimized to ensure complete reaction and stable color development. analis.com.my Kinetic methods have also been employed, where hydroxylamine is oxidized by iodate (B108269) to form nitrite, which then reacts with a reagent like neutral red. cyberleninka.ru The rate of the reaction, measured as a change in absorbance over time, is proportional to the hydroxylamine concentration. cyberleninka.ru

Table 1: Spectrophotometric Methods for Hydroxylamine Quantification

The most prevalent spectrophotometric method for the determination of phosphate is the molybdenum blue method. researchgate.netnepjol.info This technique is based on the reaction of orthophosphate ions with an acidic molybdate (B1676688) solution to form a yellow phosphomolybdate complex (a Keggin ion). itmedicalteam.plmoca.net.ua This complex is then reduced by a suitable agent, such as ascorbic acid or hydrazine (B178648), to produce a stable, intensely colored "molybdenum blue" complex. nepjol.infoifremer.fr The absorbance of this blue solution is measured at a wavelength between 740 nm and 890 nm, and it is directly proportional to the phosphate concentration. scispace.com

The specific wavelength of maximum absorbance can vary depending on the reducing agent and the acid concentration used in the procedure. nepjol.infoscispace.com The method is highly sensitive and can be adapted for the analysis of phosphate in various matrices. researchgate.netnepjol.info

Table 2: Molybdenum Blue Method for Phosphate Quantification

Electrochemical Methods

Electrochemical methods measure an electrical parameter (such as current, potential, or charge) to determine the concentration of an analyte in a solution. These techniques are known for their high sensitivity, selectivity, and potential for miniaturization and in-situ measurements.

The electrochemical determination of hydroxylamine is typically achieved through its oxidation at the surface of an electrode. Various voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are employed for this purpose. semanticscholar.orgsrce.hr The oxidation of hydroxylamine produces a measurable current peak, the height of which is proportional to its concentration.

To enhance sensitivity and lower the oxidation potential, chemically modified electrodes are often used. semanticscholar.orgsrce.hrresearchgate.net These modifications can involve nanomaterials like graphene oxide, carbon nanotubes, or metal oxide nanoparticles, which exhibit electrocatalytic activity towards hydroxylamine oxidation. semanticscholar.orgsrce.hr For example, a screen-printed electrode modified with Fe₃O₄ nanoparticles and graphene oxide has been shown to effectively catalyze the oxidation of hydroxylamine, allowing for its determination at nanomolar concentrations. srce.hriapchem.org

Table 3: Electrochemical Methods for Hydroxylamine Quantification

Direct electrochemical detection of phosphate is challenging due to its electro-inactive nature. Therefore, most electrochemical methods are indirect. One approach mirrors the spectrophotometric method, where the electrochemically active phosphomolybdate complex is formed and then detected using techniques like linear sweep voltammetry (LSV). itmedicalteam.pl The reduction of the complex at the electrode surface generates a current signal proportional to the phosphate concentration. itmedicalteam.pl

Another major class of electrochemical methods for phosphate involves potentiometric ion-selective electrodes (ISEs). These sensors measure the potential difference between the ISE and a reference electrode, which correlates to the activity (and thus concentration) of the target ion. mdpi.com All-solid-state copper electrodes, for instance, can be electrochemically modified to create a copper phosphate film. mdpi.com These electrodes exhibit a Nernstian response to phosphate ions over a wide concentration range, offering a simple and low-cost detection method. mdpi.com Amperometric sensors based on modified nickel electrodes have also been developed, showing high sensitivity down to the 10⁻¹⁰ M range. symc.edu.cn

Table 4: Electrochemical Methods for Phosphate Quantification

Applications in Advanced Chemical Synthesis and Functional Materials

Strategic Reagents in Organic Synthesis

Hydroxylamine (B1172632) phosphate (B84403) is a key player in synthetic organic chemistry, primarily utilized for creating carbon-nitrogen bonds, which are fundamental in the framework of numerous valuable compounds.

The reaction of hydroxylamine or its salts with aldehydes and ketones to produce oximes is a fundamental transformation in organic synthesis. wikipedia.orgchemtube3d.com Hydroxylamine phosphate serves as an effective reagent in this reaction, often referred to as oximation. The process involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of water to form the C=N double bond of the oxime. chemtube3d.com The reaction's rate is notably influenced by the pH of the medium. thieme-connect.de